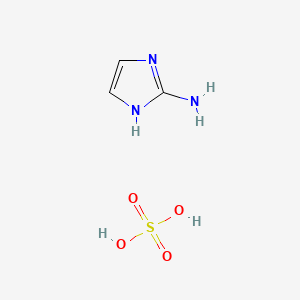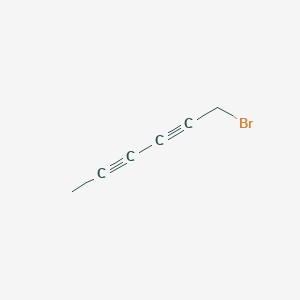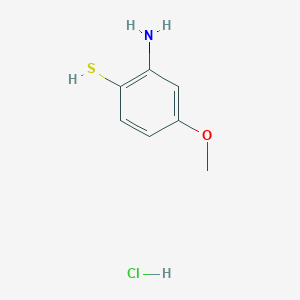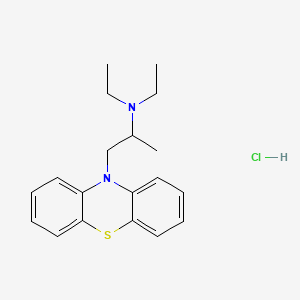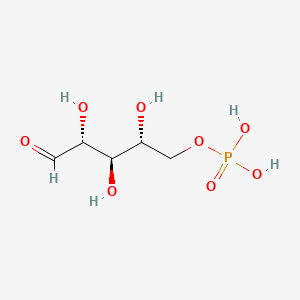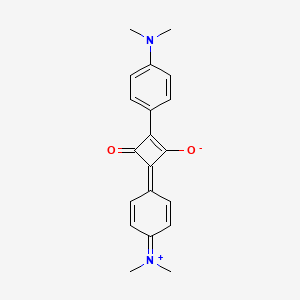
3-(4-Methoxyphenyl)acryloyl chloride
Übersicht
Beschreibung
3-(4-Methoxyphenyl)acryloyl chloride is a derivative of acrylic acid and is widely used as a reactive monomer in the synthesis of various polymers . It has the molecular formula C10H9ClO2 .
Synthesis Analysis
The synthesis of this compound involves the reaction of chalcone compounds with methacryloylchloride . The chalcone compounds are synthesized first, and then the monomers are synthesized by the reaction of chalcone compounds with methacryloylchloride .Molecular Structure Analysis
The molecular formula of this compound is C10H9ClO2 . Its average mass is 196.630 Da and its monoisotopic mass is 196.029114 Da .Chemical Reactions Analysis
This compound is a versatile compound that reacts with various substances. For instance, it reacts violently with water, producing Acrylic acid . It also reacts with Sodium salts of Carboxylic acids forming Anhydrides .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 317.2±17.0 °C at 760 mmHg, and a flash point of 117.9±21.4 °C . It also has a molar refractivity of 53.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
3-(4-Methoxyphenyl)acryloyl chloride derivatives have been explored for their antibacterial properties. For instance, the synthesis of antibacterial non-woven nanofibers of curcumin acrylate oligomers, derived from reacting curcumin with acryloyl chloride, shows potential in wound dressing materials for tissue regeneration due to their antibacterial and highly porous nature (Killi, Paul, & Gundloori, 2015).
Drug Synthesis and Modification
The compound has been used in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, showcasing its role in facilitating complex organic reactions and potentially leading to the development of new pharmaceuticals (Jia-chen, 2014).
Synthesis of Natural Product Derivatives
It also serves in the synthesis of natural product derivatives, such as the efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids from d-(−)-quinic acid, demonstrating the compound's utility in creating complex molecules with potential health benefits (Dokli, Navarini, & Hameršak, 2013).
Polymer Science
In polymer science, this compound is used in the synthesis and modification of polymers. For example, it has been employed in the development of novel crosslinkers and monomers for polymeric hydrogels, which are critical for drug release systems (Arun & Reddy, 2005). Furthermore, it contributes to the field of materials science, such as enhancing the surface of multi-walled carbon nanotubes for improved mechanical properties in nanocomposites (Wang et al., 2008).
Corrosion Inhibition
Research into the development of new acrylamide derivatives, including those synthesized from this compound, has shown potential for use as corrosion inhibitors in industrial applications, demonstrating the chemical's versatility beyond biomedical and polymer applications (Abu-Rayyan et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 3-(4-Methoxyphenyl)acryloyl chloride is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development. It also plays a significant role in breast cancer progression .
Mode of Action
This compound interacts with ERα, leading to changes in the receptor’s activity . The compound exhibits a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug in breast cancer treatment . This suggests that this compound may have a stronger binding affinity for ERα than tamoxifen .
Biochemical Pathways
The interaction of this compound with ERα affects the downstream signaling pathways associated with this receptor . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ERα, the compound can potentially disrupt these pathways, leading to the suppression of breast cancer cell growth .
Pharmacokinetics
Its molecular weight (19663 Da) and LogP value (3.13) suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve cytotoxic activity against breast cancer cells . By inhibiting ERα, the compound can potentially suppress the growth of breast cancer cells .
Safety and Hazards
Zukünftige Richtungen
3-(4-Methoxyphenyl)acryloyl chloride has gained significant attention in recent decades for its broad applications in diverse scientific fields. It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJOQBYEAVATL-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42996-84-9 | |
| Record name | trans-4-Methoxycinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



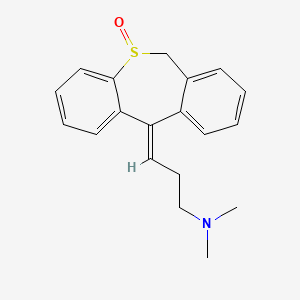

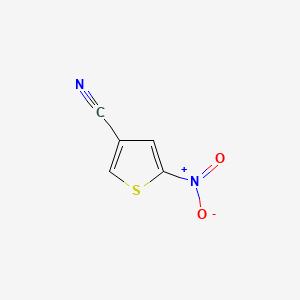

![4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B3425499.png)

